REACTION_CXSMILES
|
Cl.C(O)C.[O:5]=[C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][C:10]([NH:16]C(=O)C)=[CH:11][CH:12]=2)[NH:7]1>>[NH2:16][C:10]1[CH:9]=[C:8]2[C:13]([CH:14]=[CH:15][C:6](=[O:5])[NH:7]2)=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
hydrochloric acid ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1NC2=CC(=CC=C2C=C1)NC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C=CC(NC2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |